molecular formula C14H15N3O2S B2745311 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 484694-46-4

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No.: B2745311
CAS No.: 484694-46-4
M. Wt: 289.35
InChI Key: PQLAAANGOLFBCD-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidinone moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone typically involves the reaction of 2-mercapto-5-phenyl-1,3,4-oxadiazole with 2-oxo-2-pyrrolidin-1-ylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Heterocycles: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring may participate in hydrogen bonding and π-π interactions, while the pyrrolidinone moiety could interact with biological macromolecules through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone stands out due to the combination of the oxadiazole ring and the pyrrolidinone moiety, which imparts unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(17-8-4-5-9-17)10-20-14-16-15-13(19-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLAAANGOLFBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329239
Record name 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

484694-46-4
Record name 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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